Met-Gln, or methionyl-glutamine, is a dipeptide composed of the amino acids methionine and glutamine. This compound has garnered interest in various fields, particularly in biochemistry and nutritional science, due to its potential health benefits and applications in food science and pharmaceuticals.
Met-Gln can be derived from dietary proteins that contain both methionine and glutamine. Methionine is an essential amino acid found in high-protein foods such as eggs, meat, and fish, while glutamine is a non-essential amino acid abundant in protein-rich foods like dairy products, meat, and certain vegetables. The synthesis of Met-Gln can also occur through enzymatic processes involving glutaminase or other peptide synthesis techniques.
Met-Gln falls under the category of peptides and is classified as a dipeptide. Dipeptides are formed when two amino acids are linked by a peptide bond. Met-Gln is particularly noted for its role in various biological processes, including protein synthesis and cellular metabolism.
The synthesis of Met-Gln can be achieved through several methods, including:
The chemical synthesis typically involves activating the carboxyl group of methionine with coupling agents like dicyclohexylcarbodiimide (DCC) or using Fmoc (9-fluorenylmethoxycarbonyl) chemistry for protection during solid-phase synthesis. The reaction conditions must be carefully controlled to ensure proper coupling without side reactions.
Met-Gln has a molecular formula of CHNO and a molar mass of approximately 230.27 g/mol. The structure consists of a methionine residue linked to a glutamine residue through a peptide bond.
Met-Gln can participate in various biochemical reactions:
The stability of Met-Gln under different pH conditions and temperatures is crucial for its application in food products and supplements. Studies on its degradation pathways help understand its shelf-life and efficacy.
Met-Gln is thought to play several roles in biological systems:
Research indicates that supplementation with dipeptides like Met-Gln may enhance recovery from exercise-induced muscle damage and improve gut health by supporting intestinal cell function.
Met-Gln has various applications across different fields:
The increasing interest in dipeptides like Met-Gln reflects their significance in nutrition science and their potential benefits for human health, making them valuable compounds for further research and application development.
The incorporation of methionine and glutamine residues occurs through distinct mechanisms in ribosomal and non-ribosomal peptide synthesis systems. In ribosomal peptide synthesis, methionine incorporation initiates with the universal start codon (AUG), positioning methionine as the N-terminal residue in nascent polypeptides. Specialized methionine aminopeptidases (MetAPs) subsequently remove this initiator methionine when the penultimate residue presents small, uncharged side chains (e.g., Gly, Ala, Ser), exposing reactive N-termini for potential modification [7]. Glutamine incorporation presents unique challenges due to the negatively charged residues (Glu216, Asp217) within elongation factor thermo unstable's (EF-Tu) amino acid binding pocket, which create electrostatic repulsion against glutamine's polar side chain [2].
Recent advances in ribosomal incorporation strategies have employed engineered EF-Tu variants (e.g., EF-Sep) to overcome these limitations. EF-Sep contains specific mutations (E216N, D217G) that neutralize the charge repulsion, significantly enhancing the incorporation efficiency of challenging amino acids including glutamine and its derivatives. This engineering approach, coupled with T-stem optimization in tRNA design (e.g., tRNAPro1E2), facilitates efficient ribosomal incorporation of Met-Gln motifs into complex peptide architectures [2]. The strategic manipulation of translation machinery components has enabled the biosynthesis of peptides containing Met-Gln sequences with improved fidelity and efficiency, expanding the toolbox for synthetic biology applications.
In non-ribosomal peptide synthesis (NRPS), large modular enzyme complexes called non-ribosomal peptide synthetases independently assemble peptides without mRNA templates. These systems employ a thiotemplate mechanism where amino acids are activated as aminoacyl-adenylates and covalently tethered to peptidyl carrier protein (PCP) domains via thioester linkages. The Met-Gln motif incorporation in NRPS systems presents unique challenges due to methionine's susceptibility to oxidation and glutamine's tendency to cyclize to pyroglutamate. Successful incorporation requires specialized adenylation domain specificity that recognizes these residues and maintains their chemical integrity throughout the elongation process. The modular nature of NRPS systems allows for strategic positioning of Met-Gln motifs within bioactive peptide structures, particularly in antimicrobial and siderophore peptides where this sequence contributes to metal coordination and target recognition [9].
Table 1: Enzymatic Strategies for Met-Gln Motif Incorporation in Peptide Synthesis Systems
Synthesis System | Key Components | Incorporation Efficiency | Primary Applications |
---|---|---|---|
Ribosomal (Wildtype) | EF-Tu, cognate tRNAs | Low for Gln-containing sequences due to charge repulsion | Native protein biosynthesis |
Ribosomal (Engineered) | EF-Sep variant, tRNAPro1E2 | 3-5 fold enhancement for Gln residues | Synthetic biology, macrocyclic peptides |
Non-Ribosomal (NRPS) | Adenylation domains, Peptidyl Carrier Proteins | Moderate (dependent on adenylation domain specificity) | Secondary metabolites, antimicrobial peptides |
Chemical Ligation | Native Chemical Ligation, KAHA ligation | High efficiency but requires protection schemes | Therapeutic peptide synthesis |
Met-Gln motifs significantly influence post-translational modification (PTM) landscapes, particularly at protein N-termini. The initiator methionine in the Met-Gln sequence undergoes co-translational processing by methionine aminopeptidases (MetAP1/MetAP2), exposing glutamine as the neo-N-terminus. This exposed glutamine residue serves as a prime substrate for multiple enzymatic modifications that dramatically alter protein function and localization [7].
One critical modification involves N-terminal glutamine cyclization to pyroglutamate (pGlu), catalyzed by glutaminyl cyclases. This cyclization creates a structurally stabilized N-terminus resistant to aminopeptidase degradation and often functions as a molecular recognition element in hormonal peptides. For instance, in thyrotropin-releasing hormone (TRH; pGlu-His-Pro-NH₂) and gonadotropin-releasing hormone (GnRH; pGlu-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH₂), the pGlu modification is essential for receptor binding affinity and biological activity. The Met-Gln sequence serves as the precursor for this functionally crucial transformation, highlighting its importance in peptide hormone maturation [7] [9].
Additionally, the exposed glutamine following methionine removal can serve as an acceptor site for transglutaminases. These calcium-dependent enzymes catalyze isopeptide bond formation between glutamine residues and lysine side chains, creating covalent crosslinks in structural proteins. This modification is particularly important in barrier tissues where it contributes to mechanical stability through the formation of highly cross-linked protein matrices. The Met-Gln sequence thus provides the molecular architecture necessary for this physiologically critical cross-linking activity [3] [9].
Beyond enzymatic modifications, the Met-Gln motif influences protein degradation pathways through the N-end rule pathway. After methionine removal, the exposed glutamine can undergo enzymatic deamidation to glutamate by N-terminal glutamine amidotransferases. This glutamate residue then serves as a substrate for arginyl-tRNA protein transferase (ATE1), which conjugates arginine to the N-terminus, creating a potent degradation signal recognized by ubiquitin ligases. Thus, the Met-Gln sequence participates in regulated protein turnover through its transformation into a degradation signal, linking this dipeptide motif to cellular proteostasis mechanisms [7].
Table 2: Post-Translational Modifications Involving Met-Gln Motifs
Modification Type | Enzymes Involved | Functional Consequences | Example Proteins/Peptides |
---|---|---|---|
Methionine Excision | MetAP1, MetAP2 | Exposure of N-terminal Gln | Ubiquitin, actin isoforms |
Pyroglutamate Formation | Glutaminyl cyclase | N-terminal stabilization, receptor recognition | TRH, GnRH, amyloid peptides |
Transglutaminase Crosslinking | Tissue transglutaminase, Factor XIII | Protein oligomerization, extracellular matrix stabilization | Fibrin, cornified envelope proteins |
N-terminal Acetylation | NatC complex | Protein stability, complex assembly | Histones, chaperone proteins |
Deamidation to Glu | N-terminal glutamine amidotransferase | Initiation of N-end rule degradation | Regulatory/signaling proteins |
The metabolic interplay between methionine and glutamine pathways represents a sophisticated regulatory network supporting cellular anabolism. Methionine participates in the S-adenosylmethionine (SAM) cycle, where it donates methyl groups to diverse acceptors, producing S-adenosylhomocysteine (SAH). SAH hydrolysis yields homocysteine, which can be remethylated to methionine completing the cycle, or diverted to transsulfuration pathways forming cysteine and glutathione [1] [8].
The methionine salvage pathway regenerates methionine from methylthioadenosine (MTA), a byproduct of polyamine biosynthesis. This pathway converges with glutamine metabolism through the glutamine transaminase-ω-amidase (GTωA) pathway. The GTωA pathway, recently renamed to avoid confusion with glutaminase 2 (GLS2), involves two key enzymatic steps: (1) glutamine transaminases catalyze the transamination of glutamine to α-ketoglutaramate (KGM), and (2) ω-amidase (Nit2) hydrolyzes KGM to α-ketoglutarate (α-KG) and ammonia. This pathway generates α-KG without net change in redox status, making it particularly important during hypoxic conditions where NADPH conservation is critical [4].
This metabolic intersection creates a cross-pathway coordination where glutamine-derived α-KG enters the TCA cycle, supporting energy production and biosynthetic precursor supply. Meanwhile, the methionine salvage pathway provides essential methyl donors for glutamine-dependent methylation reactions. This reciprocal relationship is especially vital in rapidly proliferating cells where both nucleotide synthesis (dependent on folate-mediated 1-carbon units from methionine cycle) and TCA cycle anaplerosis (supported by glutaminolysis) must be coordinately regulated [4] [10].
Cancer cells exploit this metabolic crosstalk through oncogene-mediated reprogramming. c-Myc transcriptionally upregulates glutaminase (GLS1) and glutamine transporters, increasing glutamine uptake. Simultaneously, it enhances methionine adenosyltransferase (MAT2A) expression, boosting SAM production. This coordinated regulation ensures that glutamine-derived carbon supports anaplerosis while methionine-derived methyl groups facilitate epigenetic modifications supporting malignant transformation. The metabolic vulnerability created by this dual dependency presents therapeutic opportunities targeting both glutamine metabolism (e.g., glutaminase inhibitors) and methionine salvage (e.g., MAT2A inhibitors) [10].
Table 3: Metabolic Pathways Involving Methionine and Glutamine Crosstalk
Metabolic Pathway | Key Enzymes | Metabolites Exchanged | Biological Significance |
---|---|---|---|
Methionine Salvage Pathway | MTA phosphorylase, MTAP | Methylthioribose-1-phosphate, KGM | Polyamine synthesis, nucleotide regeneration |
GTωA Pathway | Glutamine transaminase, ω-amidase (Nit2) | α-Ketoglutaramate (KGM), α-KG | Anaplerosis during hypoxia, ammonia recycling |
Transsulfuration Pathway | Cystathionine β-synthase, γ-lyase | Homocysteine, cysteine | Glutathione synthesis, redox balance |
Glutaminolysis | Glutaminase (GLS1/2), GDH | Glutamate, α-KG | TCA cycle anaplerosis, biosynthetic precursor |
SAM Cycle | Methionine adenosyltransferase, SAH hydrolase | SAM, SAH | Methyl group donation, epigenetic regulation |
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